molecular formula C10H16FNO3 B8095516 tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate

tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate

Cat. No.: B8095516
M. Wt: 217.24 g/mol
InChI Key: ITTGKFJKNBXQAG-UHFFFAOYSA-N
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Description

tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate is an organic compound with the molecular formula C10H16FNO3 It is a derivative of carbamic acid and features a tert-butyl group, a fluoro-substituted cyclobutyl ring, and a carbamate functional group

Preparation Methods

The synthesis of tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoro-substituted cyclobutyl methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its carbamate functional group.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate involves its interaction with biological molecules, particularly enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, depending on the specific enzyme and reaction conditions. The fluoro-substituted cyclobutyl ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar compounds to tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate include other carbamate derivatives and fluoro-substituted cyclobutyl compounds. Some examples are:

    tert-Butyl ((1-chloro-3-oxocyclobutyl)methyl)carbamate: Similar structure but with a chloro group instead of a fluoro group.

    tert-Butyl ((1-bromo-3-oxocyclobutyl)methyl)carbamate: Similar structure but with a bromo group instead of a fluoro group.

    tert-Butyl ((1-iodo-3-oxocyclobutyl)methyl)carbamate: Similar structure but with an iodo group instead of a fluoro group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Biological Activity

tert-Butyl ((1-fluoro-3-oxocyclobutyl)methyl)carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic uses.

  • IUPAC Name : this compound
  • CAS Number : 130369-09-4
  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol

The biological activity of this compound is primarily linked to its interaction with specific biological targets, which may include enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing processes such as inflammation and cell signaling.

1. Inhibition Studies

Research has indicated that compounds similar to this compound can inhibit key enzymes in metabolic pathways. For instance, studies have shown that related carbamate derivatives exhibit inhibitory effects on diaminopimelate desuccinylase (DapE), an enzyme critical for bacterial cell wall synthesis. This inhibition can lead to antibacterial activity against various pathogens .

2. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activity

Recent disclosures highlight the potential of this compound in enhancing CFTR activity, which is crucial for treating cystic fibrosis. In vitro studies demonstrated that compounds with similar structures can increase CFTR function in human bronchial epithelial cells, suggesting a promising avenue for therapeutic development .

Case Study 1: Antibacterial Activity

A study conducted on a library of α-aminocyclobutanone amides, which includes derivatives of this compound, revealed significant antibacterial properties against Gram-positive bacteria. The estimated solubility and predicted gastrointestinal absorption were favorable, indicating potential for oral bioavailability .

Case Study 2: CFTR Modulation

In a clinical context, compounds similar to this compound were tested for their ability to restore CFTR function in patients with specific mutations. The results showed that these compounds could effectively enhance chloride transport in epithelial cells, providing a basis for further clinical trials aimed at cystic fibrosis treatment .

Data Table

PropertyValue
IUPAC NameThis compound
CAS Number130369-09-4
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Biological TargetDapE, CFTR
Potential ApplicationsAntibacterial, Cystic Fibrosis Treatment

Properties

IUPAC Name

tert-butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3/c1-9(2,3)15-8(14)12-6-10(11)4-7(13)5-10/h4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTGKFJKNBXQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(=O)C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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